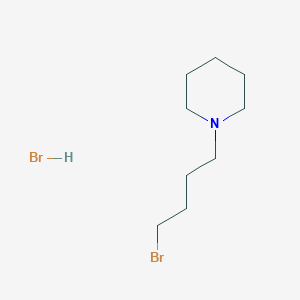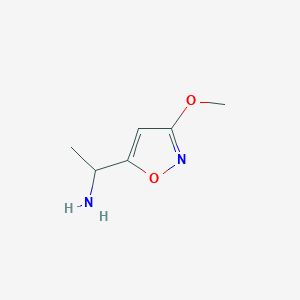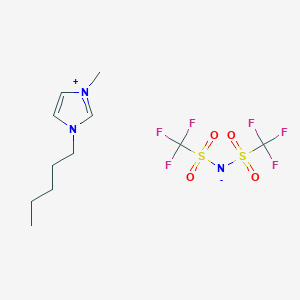
1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide is an ionic liquid known for its unique properties, including low viscosity, high thermal stability, and excellent ionic conductivity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide typically involves the following steps:
Alkylation of Imidazole: The initial step involves the alkylation of imidazole with nonyl bromide to form 1-Methyl-3-nonylimidazolium bromide.
Anion Exchange: The bromide ion is then exchanged with bis(trifluoromethylsulfonyl)imide through a metathesis reaction using lithium bis(trifluoromethylsulfonyl)imide in an aqueous medium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.
化学反応の分析
Types of Reactions: 1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.
Complexation Reactions: The compound can form complexes with various metal ions, enhancing its application in catalysis.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.
Metal Salts: Metal salts such as palladium chloride are used in complexation reactions.
Major Products:
Substituted Imidazolium Salts: Resulting from nucleophilic substitution.
Metal Complexes: Formed through complexation reactions.
科学的研究の応用
1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research:
Electrochemistry: Used as an electrolyte in batteries and supercapacitors due to its high ionic conductivity.
Green Chemistry: Acts as a solvent in various green chemical processes, reducing the environmental impact of chemical reactions.
Materials Science: Employed in the synthesis of advanced materials, including nanomaterials and polymers.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for biomolecules.
作用機序
The mechanism of action of 1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide involves its ability to stabilize ionic species and facilitate charge transfer. The imidazolium cation interacts with various molecular targets, enhancing the solubility and reactivity of compounds in solution. The bis(trifluoromethylsulfonyl)imide anion contributes to the compound’s high thermal stability and low viscosity, making it suitable for high-temperature applications.
類似化合物との比較
- 1-Methyl-3-octylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Comparison: 1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide stands out due to its longer alkyl chain, which enhances its hydrophobicity and ability to dissolve non-polar substances. This property makes it particularly useful in applications requiring the dissolution of hydrophobic compounds, such as in organic synthesis and materials science.
特性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-methyl-3-nonylimidazol-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N2.C2F6NO4S2/c1-3-4-5-6-7-8-9-10-15-12-11-14(2)13-15;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h11-13H,3-10H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIYRAHOVOMURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25F6N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3,5-Dimethylpyrazol-1-yl)-[1-[[4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]piperidin-4-yl]methanone](/img/structure/B6309310.png)
![4-[(8,8-Dioxido-2,4-dioxo-8-thia-1,3-diazaspiro[45]dec-3-yl)methyl]benzoicacid](/img/structure/B6309312.png)
![Dimethyl 1-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6309320.png)
![3-[4-(1H-Imidazol-1-ylcarbonyl)benzyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6309321.png)










